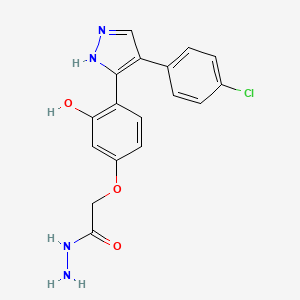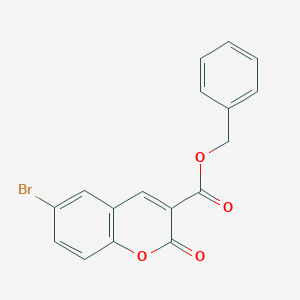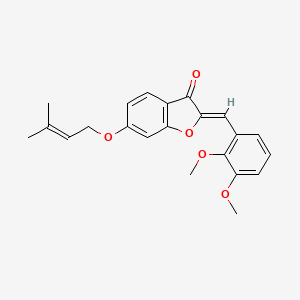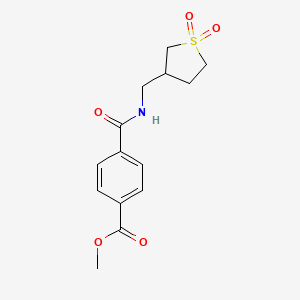![molecular formula C14H14N4O2 B2596004 6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340891-42-0](/img/structure/B2596004.png)
6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a pyrrolopyridinone core. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. The hydrazide is then cyclized with a carboxylic acid derivative to form the oxadiazole ring.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Construction of the pyrrolopyridinone core: This involves the condensation of a suitable pyridine derivative with an amine, followed by cyclization and oxidation steps to form the pyrrolopyridinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: Lacks the methyl group at the 1-position.
6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H-pyrrolo[2,3-c]pyridin-7-one: Lacks the 6H and 7H positions.
Uniqueness
The presence of the cyclopropyl group and the oxadiazole ring in 6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one imparts unique chemical and biological properties that distinguish it from similar compounds. These features contribute to its high reactivity and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylpyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17-6-4-9-5-7-18(14(19)12(9)17)8-11-15-13(16-20-11)10-2-3-10/h4-7,10H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZNWEBTNNDRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2595922.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)


![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)



![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)


![5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2595943.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazoly l)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2595944.png)
